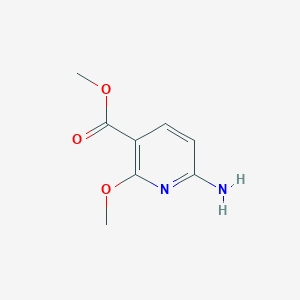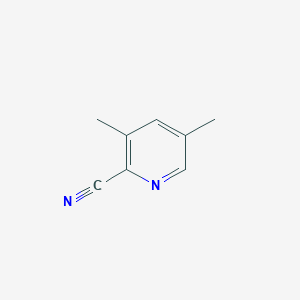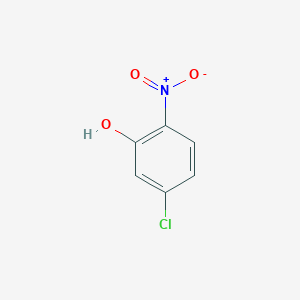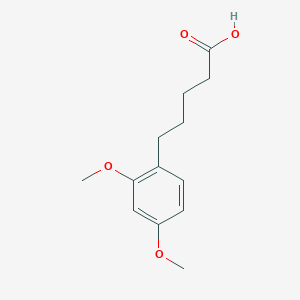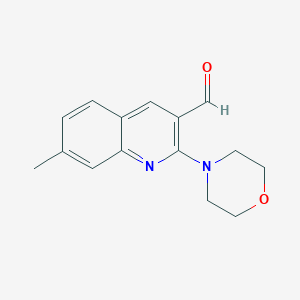
7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde is a chemical compound with the CAS Number: 400067-02-9 . It has a molecular weight of 256.3 and its IUPAC name is 7-methyl-2-(4-morpholinyl)-3-quinolinecarbaldehyde . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde is1S/C15H16N2O2/c1-11-2-3-12-9-13(10-18)15(16-14(12)8-11)17-4-6-19-7-5-17/h2-3,8-10H,4-7H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 256.3 . The InChI code representing its molecular structure is1S/C15H16N2O2/c1-11-2-3-12-9-13(10-18)15(16-14(12)8-11)17-4-6-19-7-5-17/h2-3,8-10H,4-7H2,1H3 .
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- Quinoline derivatives, including those with morpholin-4-yl groups, are synthesized through various chemical reactions such as Claisen-Schmidt condensation, one-pot multicomponent reactions (MCRs), reductive amination, and Grignard reaction. These compounds have been explored for their potential in forming complex molecular structures and exhibiting a wide range of biological activities (Gouda & El‐Bana, 2022).
Biological Activities and Applications
- Research on quinoline-3-carbaldehyde derivatives has explored their potential in medicinal chemistry, including the synthesis of compounds with potential antibacterial, antitumor, and anti-inflammatory activities. For instance, novel quinolinyl chalcones derived from quinoline-3-carbaldehydes have shown promising growth-promoting effects on plants and exhibited antimicrobial properties (Hassan, Alzandi, & Hassan, 2020).
Chemical Characterization and Analysis
- The synthesis of quinolinecarbaldehydes and their Schiff base derivatives has been reported, with detailed spectroscopic and electrochemical characterization. These studies provide valuable information for the development of novel compounds with potential applications in various fields of science and technology (Wantulok et al., 2020).
Potential for Molecular Switches and Photoinduced Reactions
- Quinoline-3-carbaldehydes have been studied for their role in photoinduced hydrogen-atom transfer, demonstrating the potential for developing molecular switches. This highlights the interesting photophysical properties of quinoline derivatives that could be harnessed for various scientific applications (Lapinski et al., 2009).
Safety And Hazards
Propiedades
IUPAC Name |
7-methyl-2-morpholin-4-ylquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-2-3-12-9-13(10-18)15(16-14(12)8-11)17-4-6-19-7-5-17/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXORMWUIJFHDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355463 |
Source


|
| Record name | 7-Methyl-2-(morpholin-4-yl)quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-2-morpholin-4-ylquinoline-3-carbaldehyde | |
CAS RN |
400067-02-9 |
Source


|
| Record name | 7-Methyl-2-(morpholin-4-yl)quinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20355463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

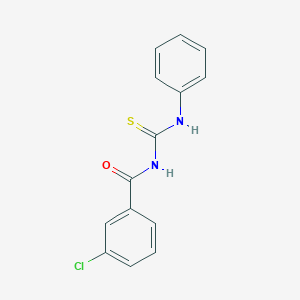
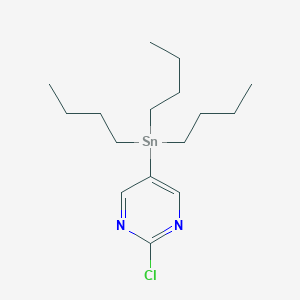
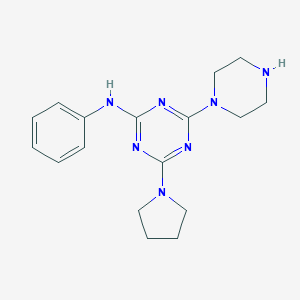
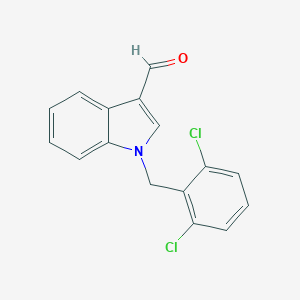
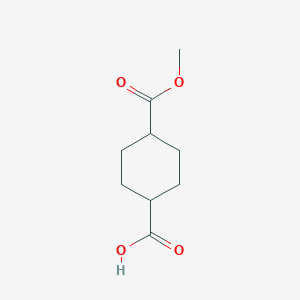
![5,7-Dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B185275.png)
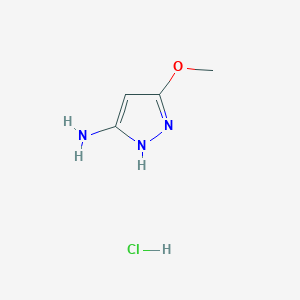
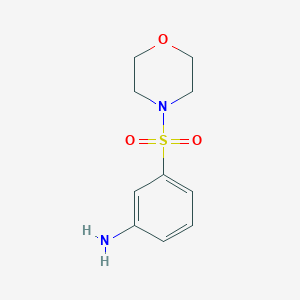
![1-(Toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B185280.png)
